N-(3-nitrophenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(3-nitrophenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry due to their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrophenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The naphthalene ring can undergo oxidation reactions to form naphthoquinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N-(3-aminophenyl)naphthalene-2-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Naphthoquinone derivatives.
Scientific Research Applications
N-(3-nitrophenyl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes like carbonic anhydrase, thereby blocking their activity. The sulfonamide group mimics the natural substrate of the enzyme, leading to competitive inhibition. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Naphthalene-2-sulfonamide: Lacks the nitrophenyl group, making it less versatile in certain applications.
N-(4-nitrophenyl)naphthalene-2-sulfonamide: Similar structure but with the nitro group in a different position, which can affect its reactivity and binding properties.
Sulfanilamide: A simpler sulfonamide with a different aromatic system, widely used as an antibacterial agent.
Uniqueness: N-(3-nitrophenyl)naphthalene-2-sulfonamide stands out due to the presence of both the nitrophenyl and naphthalene moieties, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H12N2O4S |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-(3-nitrophenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H12N2O4S/c19-18(20)15-7-3-6-14(11-15)17-23(21,22)16-9-8-12-4-1-2-5-13(12)10-16/h1-11,17H |
InChI Key |
DADKQQCOBPIYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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